molecular formula C15H22N2 B3301703 (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine CAS No. 91189-13-8

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine

Cat. No. B3301703
CAS RN: 91189-13-8
M. Wt: 230.35 g/mol
InChI Key: BMFDRCPVKBNLAA-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine, also known as BTCP, is a psychoactive drug compound that belongs to the class of cyclopropylamines. BTCP is a synthetic compound that is chemically related to other psychoactive drugs such as amphetamines and cathinones. BTCP has been found to have potent stimulant and euphoric effects, which has led to its use as a recreational drug.

Mechanism of Action

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant and euphoric effects of (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine. (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine also acts as a serotonin reuptake inhibitor, which may contribute to its effects on mood and behavior.
Biochemical and physiological effects:
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has been found to increase locomotor activity and induce hyperactivity in animals. It has also been found to increase heart rate and blood pressure in humans. (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has been shown to have addictive potential, with repeated use leading to tolerance and dependence.

Advantages and Limitations for Lab Experiments

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has been used as a research tool to investigate the mechanisms of action of other psychoactive drugs. It has been found to be a useful tool for studying the effects of stimulant drugs on the brain and behavior. However, due to its potent stimulant effects and addictive potential, caution must be taken when using (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine in laboratory experiments.

Future Directions

There are several future directions for research on (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine. One area of research could focus on the development of new psychoactive drugs that target the dopamine and serotonin systems in the brain. Another area of research could focus on the use of (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine as a research tool to investigate the effects of other psychoactive drugs on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and dependence on psychoactive drugs such as (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine.

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has been studied extensively in the field of neuroscience and pharmacology due to its potent stimulant effects. It has been used as a research tool to investigate the mechanisms of action of other psychoactive drugs such as amphetamines and cathinones. (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has also been used to study the effects of stimulant drugs on the brain and behavior.

properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-8-14(12-17)10-16-15-6-7-15/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFDRCPVKBNLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine

Synthesis routes and methods

Procedure details

To a suspension of 8.2 g (0.20 mole) of lithium aluminum hydride in 150 ml of dry tetrahydrofuran was added portionwise 18.0 g (70.0 mmole) of solid 5-oxo-1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinecarboxamide. When the addition was complete, the reaction mixture was stirred at room temperature for 18 hours and then at reflux for two hours. After cooling to room temperature, the mixture was treated dropwise, successively, with 8 ml of water, 8 ml of 15% aqueous sodium hydroxide and 24 ml of water, titrating the final addition to produce a granular precipitate. The solid was removed by filtration, washed with tetrahydrofuran and the filtrate evaporated in vacuo to give 16.0 g of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine as a heavy oil. This was used for the next step without further purification.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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